5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine
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Overview
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining pyrazole and oxazepine moieties, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid: Another compound with a similar fused ring system.
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride: A closely related compound with slight structural variations
Uniqueness
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-2-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-5-7-10(9-6)3-1-2-4-11-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
LDLLMDNRFSWFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC(=NN2C1)N |
Origin of Product |
United States |
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